molecular formula C21H25N5O3 B2564834 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1208529-32-1

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

Cat. No.: B2564834
CAS No.: 1208529-32-1
M. Wt: 395.463
InChI Key: LEYJGGOCIGKBEY-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a chemical hybrid of two privileged pharmacophores in medicinal chemistry: the benzimidazole and the piperazine. The piperazine heterocycle is a foundational scaffold in drug discovery, renowned for its versatility and significant impact on the physicochemical properties of bioactive molecules, often contributing to diverse therapeutic activities . The integration of the benzimidazole unit, a moiety present in various established pharmaceutical agents, further enhances the compound's potential for diverse biological interactions . This specific molecular architecture suggests significant research value for investigating its properties as a potential alpha-1 adrenergic receptor (α1-AR) antagonist. Structurally, it is closely related to advanced research compounds like HJZ-12, which is a selective α1D/1A antagonist that has demonstrated potent activity in preclinical models of benign prostatic hyperplasia (BPH) . Intriguingly, such related compounds can exhibit multifaceted mechanisms, including the ability to induce apoptosis in hyperplastic cells through α1-AR-independent pathways, potentially involving the downregulation of key anti-apoptotic proteins . Consequently, this compound presents a compelling template for chemical biology and basic research, particularly for scientists exploring the mechanisms of prostate cell proliferation and apoptosis, the structure-activity relationships of G-protein coupled receptor ligands, and the development of novel therapeutic candidates for proliferative disorders. This product is intended for non-clinical research purposes in a controlled laboratory environment.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)14-22-21(27)26-11-9-25(10-12-26)20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJGGOCIGKBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.

    Introduction of Carboxamide Group: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzylamine to introduce the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to bind to specific biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substitutions at the piperazine carboxamide and benzyl positions. Below is a comparison with key analogs:

Compound Substituent Key Properties Reference
4-(1H-Benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide 3,4-Dimethoxybenzyl Enhanced lipophilicity; potential for CNS penetration due to methoxy groups.
4-(1H-Benzo[d]imidazol-2-yl)-N-(p-tolyl)piperazine-1-carboxamide (5b) p-Tolyl Moderate anticancer activity (IC₅₀: 8.2 µM vs. MCF-7 cells); lower solubility.
4-(1H-Benzo[d]imidazol-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide (5e) 4-Chlorophenyl Improved cytotoxicity (IC₅₀: 6.5 µM vs. MCF-7 cells); electron-withdrawing effect.
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide (1d) 4-Nitrobenzamide Antiviral activity against BVDV (EC₅₀: 1.8 µM); strong electron-withdrawing group.
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine Tosyl/alkyl groups Antibacterial activity (MIC: 12.5 µg/mL vs. S. aureus); triazole-enhanced binding.

Key Observations :

  • Electron-Donating Groups (e.g., 3,4-dimethoxy) : Improve solubility and membrane permeability compared to electron-withdrawing groups (e.g., nitro, chloro) .
  • Aromatic Substitutions : Chloro and nitro groups enhance cytotoxicity but may reduce bioavailability due to increased hydrophobicity .
Anticancer Activity
  • Target Compound: Not directly reported in evidence, but structural analogs (e.g., 5b, 5e) show IC₅₀ values of 6.5–8.2 µM against breast cancer cells (MCF-7) .
  • N-(3,4-Dichlorophenyl)cyclohexane-1,2-dicarboxamide : IC₅₀: 2.3 µM (leukemia cells), highlighting the role of halogenated aryl groups .
Antimicrobial Activity
  • Schiff Base Derivatives (e.g., 3a) : MIC values of 25 µg/mL against E. coli and S. aureus .
  • Triazole-Benzimidazole Hybrids (e.g., 6p): 68.23% quorum sensing inhibition in P. aeruginosa at 250 µM .
Antiviral Activity
  • Benzimidazole-Benzamide Derivatives (1d) : EC₅₀ of 1.8 µM against BVDV, attributed to nitro group interactions with viral proteases .

Structure-Activity Relationship (SAR) Trends

Piperazine Linker : Essential for conformational flexibility, enabling interactions with enzymatic pockets (e.g., PARP-1, LasR) .

Benzyl Substituents :

  • Methoxy Groups : Enhance solubility and passive diffusion (logP reduction by ~0.5 vs. chloro analogs) .
  • Halogens/Nitro Groups : Improve target binding via electrostatic interactions but may increase toxicity .

Benzimidazole Core : Critical for π-π stacking and hydrogen bonding with biological targets .

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a synthetic derivative that combines a benzimidazole moiety with a piperazine structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as a therapeutic agent, particularly in cancer treatment.

Chemical Structure and Properties

The chemical formula for the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}. Its structure features a benzimidazole ring linked to a piperazine group and a methoxy-substituted benzyl moiety. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds containing benzimidazole derivatives often act as inhibitors of various enzymes and receptors involved in cancer progression. Specifically, this compound has been evaluated for its inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme implicated in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased cancer cell death, especially in cells deficient in DNA repair pathways such as those with BRCA mutations .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • MDA-MB-436 (BRCA1 mutant breast cancer cell line) :
    • IC50 = 25.36 ± 6.06 μM, comparable to Olaparib (IC50 = 23.89 ± 3.81 μM) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine and benzimidazole components can enhance biological activity. For example:

  • Compounds with different nitrogen-containing heterocycles as linkers showed varying degrees of PARP-1 inhibition, with some exhibiting IC50 values as low as 8.65 nM, indicating strong inhibitory potential compared to established inhibitors like Veliparib (IC50 = 15.54 nM) .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • PARP Inhibitors in Cancer Therapy :
    • The development of PARP inhibitors has revolutionized treatment strategies for cancers with defective DNA repair mechanisms. The benzimidazole derivatives have shown promise in preclinical models, leading to ongoing clinical trials assessing their efficacy and safety.
  • Combination Therapies :
    • Research suggests that combining PARP inhibitors with other therapeutic agents may enhance their effectiveness. For instance, co-administration with chemotherapeutic agents could synergistically induce apoptosis in cancer cells.

Toxicity and Side Effects

While the therapeutic potential is significant, toxicity studies are crucial for understanding the safety profile of the compound. Current research indicates manageable toxicity levels; however, comprehensive toxicological assessments are necessary before clinical application.

Future Directions

Further optimization of the chemical structure may yield more potent derivatives with improved selectivity and reduced side effects. Ongoing research aims to elucidate the full mechanism of action and explore combination therapies that could enhance efficacy against resistant cancer types.

Q & A

Q. What are the standard synthetic protocols for 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzoimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions .
  • Step 2: Coupling of the piperazine-carboxamide moiety using carbodiimide-based coupling agents (e.g., DCC) in solvents like DMF or dichloromethane .
  • Step 3: Functionalization of the dimethoxybenzyl group via nucleophilic substitution or reductive amination . Optimization includes temperature control (0–80°C), solvent polarity adjustments, and catalyst selection (e.g., triethylamine for amide bond formation) . Purity is monitored via HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm piperazine ring conformation, benzimidazole aromaticity, and methoxy group integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₁H₂₄N₄O₃, ~380.18 g/mol) .
  • X-ray Crystallography: For resolving 3D conformation, particularly the carboxamide linkage and benzimidazole-piperazine dihedral angles .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • In vitro assays: Enzyme inhibition (e.g., kinase or protease targets via fluorescence polarization) .
  • Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Receptor binding studies: Radioligand displacement assays for GPCRs or neurotransmitter receptors (e.g., serotonin 5-HT₂A) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ across cell lines) be systematically addressed?

  • Dose-response refinement: Test broader concentration ranges (nM to μM) and validate with orthogonal assays (e.g., apoptosis vs. proliferation markers) .
  • Off-target profiling: Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Metabolic stability analysis: Incubate with liver microsomes to assess cytochrome P450-mediated degradation, which may explain potency variations .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Prodrug design: Introduce ester or phosphate groups on the dimethoxybenzyl moiety to enhance solubility .
  • Lipophilicity adjustments: Replace methoxy groups with polar substituents (e.g., hydroxyl or amine) to improve LogP values .
  • Caco-2 permeability assays: Quantify intestinal absorption and blood-brain barrier penetration using monolayer models .

Q. How do computational methods aid in elucidating structure-activity relationships (SAR) for this compound?

  • Molecular docking: Simulate binding to targets like tubulin or DNA topoisomerase II using AutoDock Vina .
  • QSAR modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data via partial least squares regression .
  • MD simulations: Analyze piperazine ring flexibility and its impact on target engagement over 100-ns trajectories .

Q. What experimental designs resolve ambiguities in the compound’s mechanism of action (MoA)?

  • CRISPR-Cas9 knockout screens: Identify essential genes modulating sensitivity in resistant cell lines .
  • Phosphoproteomics: Map kinase signaling perturbations via LC-MS/MS after compound treatment .
  • In vivo PDX models: Validate efficacy in patient-derived xenografts with matched genomic profiles .

Methodological Considerations

Q. How are stability and degradation pathways investigated under physiological conditions?

  • Forced degradation studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS analysis of degradants .
  • Photostability testing: Monitor UV-induced decomposition using ICH Q1B guidelines .

Q. What strategies mitigate synthetic challenges, such as low yields in carboxamide coupling?

  • Alternative coupling reagents: Replace DCC with HATU or EDCI for improved efficiency .
  • Microwave-assisted synthesis: Reduce reaction times from hours to minutes while maintaining >80% yield .

Q. How is target selectivity validated against structurally related off-target proteins?

  • Kinome-wide profiling: Use kinase inhibitor beads (KIBs) to compare binding affinities across 400+ kinases .
  • Cryo-EM: Resolve compound-target complexes at near-atomic resolution to identify critical binding residues .

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